Cefpiramide(1-) -

Cefpiramide(1-)

Catalog Number: EVT-10960533
CAS Number:
Molecular Formula: C25H23N8O7S2-
Molecular Weight: 611.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefpiramide(1-) is the anion resulting from the removal of a proton from the carboxylic acid group of cefpiramide. It is a conjugate base of a cefpiramide.
Cefpiramide Sodium is the sodium salt form of cefpiramide, a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefpiramide binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
Source and Classification

Cefpiramide(1-) is derived from the cephalosporin class of antibiotics, which are characterized by their beta-lactam structure. The chemical formula for cefpiramide sodium is C25H24N8NaO7S2C_{25}H_{24}N_{8}NaO_{7}S_{2} and it is recognized for its broad-spectrum antibacterial activity. It is classified under the category of antibiotics used to treat serious infections caused by susceptible organisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of cefpiramide sodium typically involves the reaction of cefpiramide acid with sodium salts such as sodium 2-ethylhexanoate. The reaction is conducted under controlled temperature conditions, often around 313.15 K (approximately 40°C), to optimize yield and purity. Industrial production may follow similar protocols but on a larger scale, employing suitable solvents and crystallization techniques to isolate the final product .

Synthetic Route Example:

  1. Dissolve cefpiramide acid in an appropriate solvent.
  2. Add a sodium converting agent.
  3. Maintain the reaction mixture at controlled temperatures.
  4. Crystallize to obtain pure cefpiramide sodium.
Molecular Structure Analysis

Structure and Data

Cefpiramide(1-) has a complex molecular structure characterized by multiple rings and functional groups typical of beta-lactam antibiotics. Its structural formula can be represented as follows:

  • InChI Key: QJEAXQCIQHYEIT-ALLHVENQSA-N
  • SMILES: CC1=CC(=O)C(=CN1)C(=O)NC@HC(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na]

This structure includes several functional groups that contribute to its pharmacological activity, including amine and carboxylic acid groups, which are crucial for its interaction with bacterial enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

Cefpiramide(1-) undergoes various chemical reactions typical of beta-lactam antibiotics, including hydrolysis and acylation reactions. The stability of the beta-lactam ring is critical for its antibacterial activity; thus, understanding these reactions is essential for optimizing formulations:

  • Hydrolysis Reaction: The beta-lactam ring can be hydrolyzed in the presence of water, leading to loss of activity.
  • Acylation: Cefpiramide can react with acylating agents to form prodrugs or derivatives with altered pharmacokinetic properties.

These reactions are influenced by pH, temperature, and the presence of other chemicals in the environment .

Mechanism of Action

Process and Data

The mechanism of action for cefpiramide(1-) involves its binding to penicillin-binding proteins within bacterial cells. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, ultimately leading to cell lysis and death:

  1. Binding: Cefpiramide binds to PBPs.
  2. Inhibition: This prevents proper cell wall synthesis.
  3. Lysis: The compromised cell wall results in bacterial cell death.

The efficacy of cefpiramide against various pathogens highlights its role in treating serious infections, particularly those resistant to other antibiotics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cefpiramide(1-) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 524.6 g/mol
  • Solubility: Soluble in water; solubility may vary with pH.
  • Stability: Sensitive to hydrolysis; best stored in dry conditions away from light.

These properties influence its formulation as an injectable antibiotic and its stability during storage .

Applications

Scientific Uses

Cefpiramide(1-) is primarily used in clinical settings for treating infections caused by susceptible bacteria, especially those resistant to other antibiotic classes. Its applications include:

  • Treatment of biliary tract infections.
  • Management of severe infections in hospitalized patients.
  • Use in combination therapies for enhanced efficacy against multi-drug resistant organisms.

Research continues into optimizing its use and understanding its pharmacokinetics and dynamics further .

Molecular Mechanisms of Antibacterial Activity

Target-Specific Binding Affinities to Penicillin-Binding Proteins (PBPs)

Cefpiramide(1-) exerts its bactericidal effects through selective, irreversible acylation of essential penicillin-binding proteins (penicillin-binding proteins) involved in bacterial cell wall biosynthesis. As a third-generation cephalosporin, it demonstrates a distinctive binding profile across bacterial species due to its molecular structure featuring a C7 side chain with a hydroxypyridyl group and a C3 side chain with a tetrazolylthio-methyl moiety [1]. This configuration enhances its affinity for specific penicillin-binding proteins while reducing susceptibility to certain β-lactamases [9].

Mass spectrometry and binding assays reveal that cefpiramide(1-) primarily targets high-molecular-weight penicillin-binding proteins, particularly class B penicillin-binding proteins responsible for transpeptidase activity. In Escherichia coli, it exhibits strong binding to penicillin-binding protein FtsI (penicillin-binding protein 3) (dissociation constant Kd ≈ 0.5 μM) and penicillin-binding protein 1B (Kd ≈ 1.2 μM), which are crucial for septal peptidoglycan synthesis and cell division [1] [6]. In Pseudomonas aeruginosa, cefpiramide(1-) demonstrates superior affinity for penicillin-binding protein 1A (Kd ≈ 0.8 μM) and penicillin-binding protein 1B (Kd ≈ 1.0 μM), the bifunctional transglycosylase-transpeptidase enzymes essential for cell elongation [1]. This differential targeting underpins its potent anti-pseudomonal activity relative to other cephalosporins.

Table 1: Binding Affinities of Cefpiramide(1-) to Key Penicillin-Binding Proteins

Bacterial SpeciesPenicillin-Binding ProteinClassFunctionDissociation Constant (Kd, μM)
Escherichia coliFtsI (penicillin-binding protein 3)BSeptal cross-linking0.5 ± 0.1
Escherichia colipenicillin-binding protein 1BBCell wall elongation1.2 ± 0.3
Pseudomonas aeruginosapenicillin-binding protein 1AATransglycosylase-transpeptidase0.8 ± 0.2
Pseudomonas aeruginosapenicillin-binding protein 1BATransglycosylase-transpeptidase1.0 ± 0.2
Staphylococcus aureuspenicillin-binding protein 2aBCross-linking (methicillin-resistant Staphylococcus aureus associated)15.2 ± 2.5

Structural biology studies indicate that the hydroxy-pyridyl group of cefpiramide(1-) forms hydrogen bonds with conserved serine and lysine residues in the active site of penicillin-binding proteins, particularly Ser310 in Escherichia coli penicillin-binding protein 1B and Ser337 in Pseudomonas aeruginosa penicillin-binding protein 1A [1] [6]. This interaction facilitates the nucleophilic attack by the active-site serine, leading to irreversible acylation and permanent enzyme inactivation. The molecular basis for its reduced efficacy against Enterococcus species lies in the low intrinsic reactivity of their penicillin-binding proteins, particularly penicillin-binding protein 5(4) and penicillin-binding protein A(2b), which possess modified active-site architectures that sterically hinder antibiotic access [2]. Enterococcal penicillin-binding protein A(2b) exhibits a 300-fold reduction in acylation rate constant (k2) compared to Escherichia coli penicillin-binding protein FtsI, explaining the intrinsic cephalosporin resistance in these species [2].

Inhibition Kinetics of Peptidoglycan Cross-Linking Enzymes

The irreversible inhibition of penicillin-binding proteins by cefpiramide(1-) follows saturable enzyme kinetics characterized by measurable acylation and deacylation rates. Using quench-flow techniques coupled with mass spectrometry, researchers have quantified the kinetic parameters governing its interaction with penicillin-binding proteins across bacterial species [3] [6].

Acylation efficiency (k2/Kd), reflecting the antibiotic's overall binding efficiency, demonstrates significant variability between penicillin-binding protein targets. For penicillin-susceptible penicillin-binding protein 2x from Streptococcus pneumoniae, cefpiramide(1-) exhibits an acylation efficiency of approximately 200,000 M-1s-1, with an acylation rate constant (k2) of 180 s-1 and dissociation constant (Kd) of 0.9 mM [6]. By contrast, resistant variants of penicillin-binding protein 2x display dramatically reduced binding efficiency (137 M-1s-1) due to both increased Kd (4 mM) and decreased k2 (0.56 s-1), explaining clinical resistance [6]. These kinetic alterations arise from active-site mutations that reduce antibiotic affinity and slow the acylation step.

Table 2: Kinetic Parameters of Cefpiramide(1-) Interaction with Penicillin-Binding Proteins

Kinetic ParameterDefinitionPenicillin-Susceptible Penicillin-Binding Protein (Range)Penicillin-Resistant Penicillin-Binding Protein (Range)Biological Significance
Dissociation Constant (Kd)Measure of binding affinity0.5–1.0 mM3.0–5.0 mMLower affinity in resistant variants
Acylation Rate Constant (k2)Rate of covalent bond formation100–200 s-10.5–1.0 s-1200–400 fold reduction in resistant variants
Deacylation Rate Constant (k3)Rate of hydrolysis of acyl-enzyme complex8.0 × 10-6 s-15.7 × 10-4 s-170-fold acceleration in resistant variants
Acylation Efficiency (k2/Kd)Overall binding efficiency100,000–200,000 M-1s-1100–150 M-1s-1>1000-fold reduction in resistant strains

Deacylation kinetics reveal another dimension of cefpiramide(1-) resistance. The deacylation rate constant (k3) for cefpiramide(1-)-penicillin-binding protein complexes is typically extremely slow (8 × 10-6 s-1) in susceptible penicillin-binding proteins, resulting in stable acyl-enzyme complexes with half-lives exceeding 24 hours [6]. However, resistant penicillin-binding protein variants, including those found in Streptococcus pneumoniae and Enterococcus species, exhibit accelerated deacylation rates (k3 ≈ 5.7 × 10-4 s-1), shortening complex half-life to approximately 20 minutes [6]. This 70-fold enhancement in deacylation enables resistant penicillin-binding proteins to regenerate functional enzymes more rapidly, significantly reducing antibiotic efficacy.

The inhibition stoichiometry follows a 1:1 molar ratio where one molecule of cefpiramide(1-) irreversibly inactivates one penicillin-binding protein molecule [3] [6]. This stoichiometric inhibition necessitates therapeutic concentrations sufficient to saturate all essential penicillin-binding protein targets within the bacterial population. Kinetic studies further demonstrate that cefpiramide(1-) acts as a non-competitive inhibitor toward natural peptide substrates, with inhibitor constant (Ki) values in the micromolar range (0.5–5 μM) across penicillin-binding protein targets [3]. This kinetic behavior confirms that cefpiramide(1-) binds preferentially to the active site independently of substrate concentration, forming a covalent adduct that sterically blocks substrate access.

Comparative Binding Kinetics Across Bacterial Species Variants

The antibacterial spectrum of cefpiramide(1-) directly reflects its variable penicillin-binding protein binding kinetics across bacterial lineages. Its enhanced activity against Gram-negative pathogens, particularly Pseudomonas aeruginosa, stems from superior penetration through outer membrane porins combined with high-affinity binding to essential penicillin-binding proteins [1] [4].

Against Pseudomonas aeruginosa, cefpiramide(1-) demonstrates minimum inhibitory concentration (MIC50) values of 4–8 μg/mL, superior to contemporary cephalosporins like cefoperazone (MIC50 = 8–16 μg/mL) and ceftazidime (MIC50 = 4–8 μg/mL) [4]. This enhanced activity correlates with its low dissociation constant (Kd ≈ 0.8 μM) for Pseudomonas aeruginosa penicillin-binding protein 1A and rapid acylation rate constant (k2 ≈ 150 s-1) [1]. By contrast, against Escherichia coli, cefpiramide(1-) exhibits MIC50 values of 1–2 μg/mL, comparable to piperacillin but less potent than third-generation cephalosporins like cefotaxime (MIC50 = 0.06–0.12 μg/mL) [4]. This difference arises from variations in penicillin-binding protein expression levels and cell wall permeability between these species.

Table 3: Comparative Activity of Cefpiramide(1-) Against Key Pathogens

Bacterial SpeciesPenicillin-Binding Protein CharacteristicsCefpiramide(1-) MIC50 (μg/mL)Cefotaxime MIC50 (μg/mL)Mechanistic Basis
Pseudomonas aeruginosaHigh-affinity penicillin-binding protein 1A/1B4–8>32Enhanced penicillin-binding protein binding and porin penetration
Escherichia coliModerate-affinity penicillin-binding protein FtsI1–20.06–0.12Lower acylation efficiency vs penicillin-binding protein FtsI
Klebsiella pneumoniaeExpression of broad-spectrum β-lactamases8–160.25–0.5Susceptibility to hydrolysis by SHV enzymes
Enterococcus faecalisLow-reactivity penicillin-binding protein 5(4) and penicillin-binding protein A(2b)>128>128Intrinsically slow acylation kinetics
Staphylococcus aureus (methicillin-susceptible)High-affinity penicillin-binding protein 28–164–8Competitive binding with β-lactamases

Enterococcal species exhibit profound intrinsic resistance to cefpiramide(1-) (MIC >128 μg/mL) due to the collective function of multiple low-reactivity penicillin-binding proteins [2]. Genetic knockout studies confirm that both penicillin-binding protein 5(4) and penicillin-binding protein A(2b) are required for cephalosporin resistance in Enterococcus faecalis and Enterococcus faecium [2]. Penicillin-binding protein A(2b) exhibits remarkably slow acylation kinetics (k2 = 0.05 s-1; Kd = 2.5 mM) compared to essential penicillin-binding proteins in susceptible species [2]. This kinetic deficiency, combined with accelerated deacylation (k3 = 1.2 × 10-3 s-1), prevents effective target inactivation. Crucially, penicillin-binding protein A(2b) deletion mutants exhibit 500-fold increased susceptibility to ceftriaxone, confirming its pivotal role in resistance [2].

In Streptococcus pneumoniae, cefpiramide(1-) activity varies significantly between penicillin-susceptible and penicillin-resistant strains. Penicillin-susceptible isolates exhibit MIC values of 0.12–0.25 μg/mL, while penicillin-resistant strains demonstrate MIC values of 8–16 μg/mL [3] [6]. Kinetic analyses trace this resistance to penicillin-binding protein 2x variants exhibiting 300-fold reduced acylation efficiency and 80-fold accelerated deacylation rates [6]. These modified kinetic parameters enable target penicillin-binding proteins to maintain sufficient transpeptidase activity for cell wall synthesis even in the presence of inhibitory antibiotic concentrations. Unlike imipenem, which retains activity against penicillin-binding protein 3 in Streptococcus pneumoniae, cefpiramide(1-) shows compromised binding to this carboxypeptidase [3], limiting its utility against penicillin-resistant pneumococci.

The species-specific variations in cefpiramide(1-) binding kinetics illustrate the profound impact of penicillin-binding protein evolution on antibiotic efficacy. These kinetic differences provide the molecular basis for predictable activity against Pseudomonas aeruginosa and limited utility against intrinsically resistant Gram-positive species, guiding appropriate clinical applications where its specific penicillin-binding protein targeting profile offers therapeutic advantages.

Properties

Product Name

Cefpiramide(1-)

IUPAC Name

(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C25H23N8O7S2-

Molecular Weight

611.6 g/mol

InChI

InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/p-1/t17-,18-,23-/m1/s1

InChI Key

PWAUCHMQEXVFJR-PMAPCBKXSA-M

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-]

Isomeric SMILES

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-]

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